molecular formula C10H14N2O2 B7527319 N-(2-methoxypyridin-3-yl)-2-methylpropanamide

N-(2-methoxypyridin-3-yl)-2-methylpropanamide

Cat. No. B7527319
M. Wt: 194.23 g/mol
InChI Key: DTGDOMWRKPKCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxypyridin-3-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell signaling and regulation. The compound has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are being explored.

Mechanism of Action

The mechanism of action of N-(2-methoxypyridin-3-yl)-2-methylpropanamide involves the inhibition of CK2, which is a serine/threonine protein kinase. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by N-(2-methoxypyridin-3-yl)-2-methylpropanamide leads to the disruption of these processes and can result in the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxypyridin-3-yl)-2-methylpropanamide have been studied extensively. It has been shown to induce apoptosis in cancer cells and suppress tumor growth in various preclinical models. The compound has also been shown to reduce inflammation and modulate immune responses.

Advantages and Limitations for Lab Experiments

N-(2-methoxypyridin-3-yl)-2-methylpropanamide has several advantages as a research tool. It is a potent and specific inhibitor of CK2 and can be used to study the role of CK2 in various cellular processes. However, the compound has some limitations as well. It is relatively expensive and can be difficult to synthesize in large quantities. Additionally, it has poor solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the research on N-(2-methoxypyridin-3-yl)-2-methylpropanamide. One potential application is in the development of new cancer therapies. The compound has shown promising results in preclinical studies and could be further developed as a cancer treatment. Additionally, the compound could be studied for its potential applications in other diseases such as inflammation and autoimmune disorders. Finally, further research could be conducted to optimize the synthesis of the compound and improve its solubility and yield.

Synthesis Methods

The synthesis of N-(2-methoxypyridin-3-yl)-2-methylpropanamide involves the reaction of 2-acetylpyridine with methylamine and isobutyryl chloride. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the compound can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.

Scientific Research Applications

N-(2-methoxypyridin-3-yl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been investigated for its anti-cancer properties, as CK2 is known to play a crucial role in cancer progression. The compound has also shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.

properties

IUPAC Name

N-(2-methoxypyridin-3-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)9(13)12-8-5-4-6-11-10(8)14-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDOMWRKPKCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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